molecular formula C10H8ClN3O4 B8415462 6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8415462
M. Wt: 269.64 g/mol
InChI Key: DVJBOOXNZRWAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C10H8ClN3O4 and its molecular weight is 269.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

6-chloro-7-ethyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C10H8ClN3O4/c1-2-4-3-5-7(8(6(4)11)14(17)18)13-10(16)9(15)12-5/h3H,2H2,1H3,(H,12,15)(H,13,16)

InChI Key

DVJBOOXNZRWAJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1Cl)[N+](=O)[O-])NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dihydro-6-chloro-7-ethylquinoxalin-2,3-dione (2.34 g, 10.4 mmol) was added in small portions over 10 minutes to vigorously stirred concentrated nitric acid (20 ml) at room temperature. The mixture was then heated at 40° C. for 12h, cooled, and poured into ice water. The yellow solid which formed was filtered off, washed with water, and dried to give 1,4-dihydro-6-chloro-7-ethyl-5-nitroquinoxalin-2,3-dione and 1,4-dihydro-7-chloro-6-ethyl-5-nitroquinoxalin-2,3-dione (2.55 g, 91%), as a mixture (1.7:1 ratio).
Quantity
2.34 g
Type
reactant
Reaction Step One
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12h
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 137 mg (0.65 mmol) of 36 in 4 mL of CF3CO2H kept in an ice bath was added dropwise 0.4 mL of fuming HNO3. The solution was stirred in the ice bath for 1 h and at room temperature overnight. It was evaporated and the residue was treated with 6 mL of water and stirred for 10 min. The mixture was filtered, washed with water, and dried to leave a yellow solid, 140 mg (80%); mp>330° C.; 1H NMR (DMSO-d6), 1.161 (t, 3, J=7.4), 2.712 (q, 2, J=7.6), 7.192 (s, 1), 12.209 (mb, 2). MS, 269 (M+, 100), 254 (12), 226 (15), 160 (20). HRMS, Cacld for C10H8ClN3O4 269.0198; Found 269.0196.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
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Quantity
0.4 mL
Type
reactant
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[Compound]
Name
ice
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0 (± 1) mol
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[Compound]
Name
C10H8ClN3O4
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 137 mg (0.65 mmol) of 36 in 4 mL of CF3CO2H kept in an ice bath was added dropwise 0.4 mL of fuming HNO3. The solution was stirred in the ice bath for 1 h and at room temperature overnight. It was evaporated and the residue was treated with 6 mL of water and stirred for 10 min. The mixture was filtered, washed with water, and dried to leave a yellow solid, 140 mg (80%); mp>330° C.; 1H NMR (DMSO-d6), 1.161 (t, 3, J=7.4), 2.712 (q, 2, J=7.6), 7.192 (s, 1), 12.209 (mb 2). MS, 269 (M+, 100), 254 (12), 226 (15), 160 (20). HRMS, Cacld for C10H8ClN3O4 269.0198; Found 269.0196.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C10H8ClN3O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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